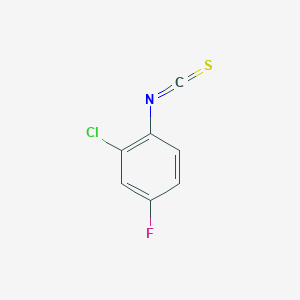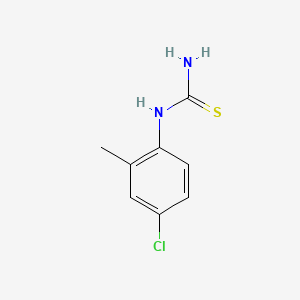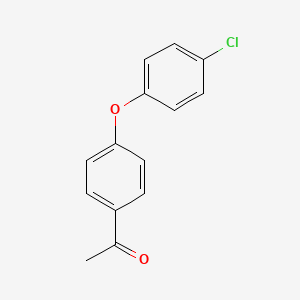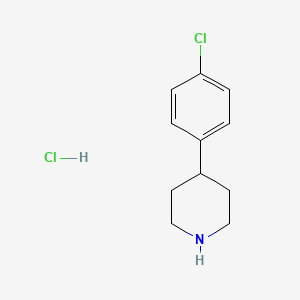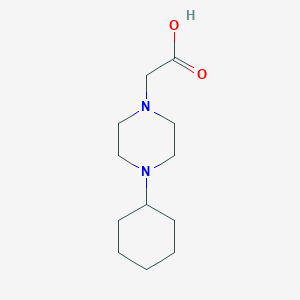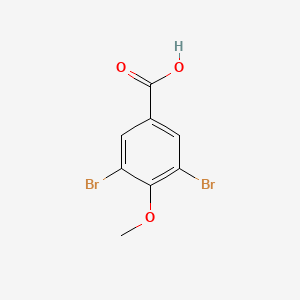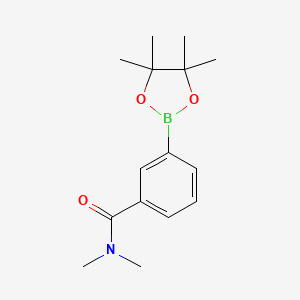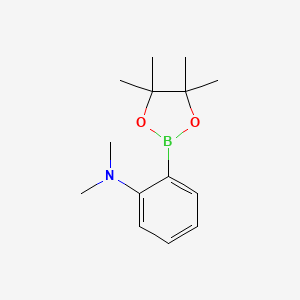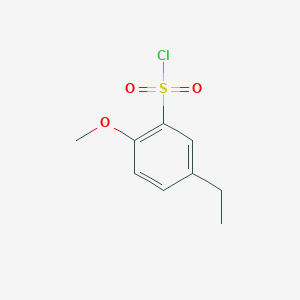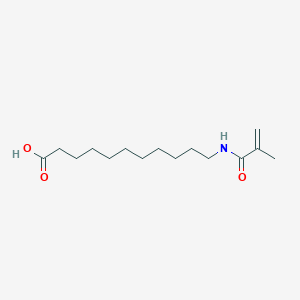
11-(Methacryloylamino)undecanoic acid
Overview
Description
11-(Methacryloylamino)undecanoic acid is an organic compound with the molecular formula C₁₅H₂₇NO₃. It is a derivative of undecanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methacryloylamino group. This compound is known for its applications in polymer chemistry and material science due to its ability to form polymers with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
11-(Methacryloylamino)undecanoic acid can be synthesized through the reaction of 10-aminodecanoic acid with methacryloyl chloride. The reaction typically involves the following steps:
Preparation of 10-aminodecanoic acid: This can be achieved through the reduction of 10-nitrodecanoic acid.
Reaction with methacryloyl chloride: The 10-aminodecanoic acid is then reacted with methacryloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
11-(Methacryloylamino)undecanoic acid undergoes various chemical reactions, including:
Polymerization: The methacryloyl group can undergo free radical polymerization to form polymers.
Substitution Reactions: The amino group can participate in substitution reactions with various electrophiles.
Hydrolysis: The ester bond in the methacryloyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Major Products Formed
Polymerization: Polymers with methacryloyl side chains.
Substitution Reactions: Substituted derivatives of this compound.
Hydrolysis: Methacrylic acid and 11-aminoundecanoic acid.
Scientific Research Applications
11-(Methacryloylamino)undecanoic acid has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as hydrophobicity or biocompatibility.
Material Science: Incorporated into materials to enhance their mechanical properties or to introduce functional groups.
Biology and Medicine: Used in the development of drug delivery systems and biomedical devices due to its biocompatibility.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 11-(Methacryloylamino)undecanoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group can participate in free radical polymerization, leading to the formation of polymers with unique mechanical and chemical properties. These polymers can interact with biological systems or materials, providing specific functionalities such as drug delivery or surface modification.
Comparison with Similar Compounds
Similar Compounds
11-Aminoundecanoic acid: A precursor in the synthesis of 11-(Methacryloylamino)undecanoic acid.
Methacrylic acid: Shares the methacryloyl group but lacks the long aliphatic chain.
Undecanoic acid: The parent compound without the methacryloylamino group.
Uniqueness
This compound is unique due to the presence of both a long aliphatic chain and a methacryloyl group. This combination allows it to form polymers with specific properties that are not achievable with other similar compounds. The long aliphatic chain provides hydrophobicity and flexibility, while the methacryloyl group enables polymerization and cross-linking.
Properties
IUPAC Name |
11-(2-methylprop-2-enoylamino)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-13(2)15(19)16-12-10-8-6-4-3-5-7-9-11-14(17)18/h1,3-12H2,2H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRMFVZWFSDHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377343 | |
| Record name | 11-[(2-Methylacryloyl)amino]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59178-93-7 | |
| Record name | 11-[(2-Methylacryloyl)amino]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 11-(Methacryloylamino)undecanoic acid be modified to create novel polymers?
A1: this compound (1) can be readily esterified with various alcohols using lipase as a catalyst []. This allows for the incorporation of different functional groups into the molecule. For example, the research highlights the esterification of this compound with isobutyl alcohol, cyclohexanol, DL-menthol, cholesterol, testosterone, and 12-hydroxylauric acid []. These modifications can alter the properties of the resulting polymers, influencing factors such as hydrophobicity, flexibility, and biocompatibility. These diverse monomers can then undergo radical polymerization, yielding polymers with tailored characteristics suitable for various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



